molecular formula C20H18N2O4S2 B2969401 4-((2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid CAS No. 881076-98-8

4-((2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid

Cat. No.: B2969401
CAS No.: 881076-98-8
M. Wt: 414.49
InChI Key: YYPIOHAABXHQFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzoic acid core linked via a methylene group to a thioacetamido bridge, which connects to a 4-(4-methoxyphenyl)-substituted thiazole ring.

Properties

IUPAC Name

4-[[[2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl]acetyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c1-26-16-8-6-14(7-9-16)17-11-27-20(22-17)28-12-18(23)21-10-13-2-4-15(5-3-13)19(24)25/h2-9,11H,10,12H2,1H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPIOHAABXHQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid represents a novel class of thiazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazole ring substituted with a methoxyphenyl group and an acetamido methylbenzoic acid moiety. Its chemical formula is C17H18N2O3SC_{17}H_{18}N_2O_3S, and it has been synthesized through various methods, demonstrating significant modifications in its structure to enhance biological efficacy.

Anticancer Activity

Recent studies have indicated that thiazole derivatives, including this specific compound, exhibit potent anticancer properties. The mechanism of action is primarily attributed to the inhibition of tubulin polymerization, which disrupts cancer cell mitosis. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles showed improved antiproliferative activity against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range compared to earlier lead compounds .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound AMelanoma0.05Tubulin inhibition
Compound BProstate0.03Tubulin inhibition
This compoundBreastTBDTBD

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. Studies suggest that thiazole derivatives can inhibit the synthesis of malondialdehyde (MDA), a marker of oxidative stress linked to inflammation. The structure-activity relationship indicates that modifications on the thiazole ring can enhance anti-inflammatory effects while minimizing side effects such as ulcerogenesis .

Structure-Activity Relationship (SAR)

The SAR studies reveal that substituents on the thiazole ring significantly influence the biological activity of these compounds. For example, the introduction of different alkyl or aryl groups can modulate potency against various cancer cell lines and inflammation markers. The presence of methoxy groups has been associated with increased lipophilicity, enhancing cellular uptake and bioavailability .

Case Studies

  • In Vitro Studies : A recent study synthesized several thiazole derivatives and assessed their cytotoxic effects on human cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in breast cancer cells, with further investigation required to elucidate its precise mechanism .
  • Docking Studies : Molecular docking simulations have shown that the compound interacts favorably with target proteins involved in cancer progression, suggesting potential pathways for therapeutic intervention .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, synthesis methods, and physicochemical properties of analogous compounds derived from the evidence:

Compound Name Key Structural Features Synthesis Method Physical Properties Biological Activity/Notes
4-((2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid Benzoic acid, thioacetamido linker, 4-methoxyphenyl-thiazole Not explicitly described; likely involves coupling of thioacetamide intermediates Data not available; predicted higher solubility due to methoxy group Unknown; structural analogs show enzyme-binding potential (e.g., docking studies in )
Compound 9e () Triazole, benzimidazole, 4-methoxyphenyl-thiazole Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) in ethanol/water IR: C=O (1725 cm⁻¹), ¹H-NMR data provided; mp not reported Docking studies suggest binding to active sites (e.g., α-glucosidase)
Compound 11c () Benzoic acid, thioacetamido linker, quinazolinone ring Reflux with LiOH in methanol/THF/water, followed by acidification mp 249–251°C; ¹H-NMR shows aromatic protons and NH peaks No activity data provided; quinazolinones are known for kinase inhibition
Compound 4k () Benzoic acid, imidazole, triazole, thioether linker Multi-step synthesis involving imidazole and triazole coupling mp 129–130°C; IR: C=O (1725 cm⁻¹), NH/OH (2510–3300 cm⁻¹) No explicit activity data; triazole-imidazole hybrids often exhibit antimicrobial properties
THIO () Thiazole, isoxazolone ring, hydrazone linker Reflux of hydroxylamine hydrochloride and THB in ethanol IR and elemental analysis provided; mp not reported Demonstrated analgesic and anti-inflammatory activity in vivo
SS4 () Thiazolidinone, dimethylamino-phenyl, benzoic acid Reflux with mercaptoacetic acid and ZnCl₂ in DMF Recrystallized from ethanol; mp not reported Thiazolidinones are associated with antidiabetic and antimicrobial activity

Structural and Functional Insights

Thiazole Modifications :

  • The 4-methoxyphenyl substitution on the thiazole (target compound) likely improves solubility compared to halogenated analogs (e.g., 9c in with 4-bromophenyl) .
  • Thiazole rings in compounds like 11c () and SS4 () are critical for hydrogen bonding and π-π stacking in target interactions .

Linker Variability :

  • Thioacetamido linkers (target compound, 11c) enhance flexibility and sulfur-mediated interactions, whereas triazole linkers (9e, 4k) improve metabolic stability .

Q & A

Q. What synthetic methodologies are optimal for preparing 4-((2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid and its analogs?

Methodological Answer : The synthesis of thiazole-containing compounds often involves condensation reactions, cyclization, or substitution. For example:

  • Reaction conditions : Use ethanol as a solvent with piperidine as a catalyst for reflux (26 hours) to form thiazole-acetamido intermediates .
  • Substituent introduction : Modify the 4-methoxyphenyl group by varying aldehydes (e.g., veratraldehyde) in Schiff base reactions, followed by thioacetamide coupling .
  • Purification : Adjust pH to 3–4 with glacial acetic acid post-reflux to precipitate products, followed by recrystallization from ethanol .

Table 1 : Comparison of Synthetic Routes

Reaction ComponentExample ConditionsYield (%)Reference
Thiazole-amine couplingEthanol, piperidine, 26h reflux34–74
Schiff base formationEthanol, acetic acid, 7h reflux60–85
Thioacetamide linkageAcetone, benzoyl isothiocyanate, 20h reflux45–70

Q. How can structural characterization be reliably performed for this compound?

Methodological Answer :

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR shifts to confirm thiazole ring protons (6.5–8.5 ppm for aromatic signals) and acetamido methylene groups (δ 3.8–4.2 ppm) .
  • Elemental analysis : Validate purity by comparing calculated vs. observed C, H, N, S content (e.g., deviations <0.3% indicate high purity) .
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to confirm homogeneity .

Q. What strategies ensure high purity in final products?

Methodological Answer :

  • Recrystallization : Ethanol or ethanol/water mixtures are optimal for removing unreacted aldehydes or thioacetamides .
  • pH control : Acidic workup (pH 3–4) precipitates thiazole derivatives while leaving polar byproducts in solution .
  • Melting point analysis : Sharp melting ranges (e.g., 243–246°C) indicate crystalline purity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

Methodological Answer :

  • Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., bromo) or donating (e.g., methyl) groups to assess antimicrobial or anticancer activity .
  • Bioisosteric replacement : Substitute the benzoic acid moiety with triazole or thiadiazole rings to modulate solubility and target binding .
  • Activity testing : Use standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) with controls like ciprofloxacin or doxorubicin .

Q. How can molecular docking predict binding modes with biological targets?

Methodological Answer :

  • Target selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR) based on structural analogs .
  • Docking software : Use AutoDock Vina with Lamarckian algorithms. Set grid boxes to cover active sites (e.g., 25 ų for COX-2) .
  • Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol for 9c in ) with experimental IC50 values to refine models.

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer :

  • Data triangulation : Cross-validate docking results with molecular dynamics simulations (e.g., 100 ns runs in GROMACS) to assess binding stability .
  • Metabolite analysis : Use LC-MS to identify degradation products that may explain reduced activity .
  • Crystallography : If feasible, solve X-ray structures of ligand-target complexes (e.g., PDB deposition) to confirm binding poses .

Q. What strategies optimize solubility for in vivo studies?

Methodological Answer :

  • Salt formation : Convert the benzoic acid group to sodium or potassium salts to enhance aqueous solubility .
  • Prodrug design : Synthesize ethyl ester derivatives (e.g., ethyl 2-{thiazolyl}benzoate) for improved bioavailability, followed by enzymatic hydrolysis in vivo .
  • Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) for preclinical formulations without cytotoxicity .

Q. How to address discrepancies in spectral data during structure elucidation?

Methodological Answer :

  • Multi-technique validation : Combine 1H^1H-13C^{13}C HSQC, HMBC, and NOESY to resolve overlapping NMR signals .
  • Isotopic labeling : Introduce 15N^{15}N or 19F^{19}F labels to track specific atoms in complex spectra .
  • Computational NMR : Use tools like ACD/Labs or MestReNova to simulate and match experimental spectra .

Table 2 : Key Spectral Data for Thiazole Derivatives

Functional Group1H^1H NMR (ppm)13C^{13}C NMR (ppm)Reference
Thiazole C-H7.2–7.8 (s, 1H)125–135 (C-S)
Acetamido CH23.8–4.2 (s, 2H)40–45
4-Methoxyphenyl OCH33.7–3.9 (s, 3H)55–60

Data Interpretation and Troubleshooting

Q. How to analyze inconsistent biological activity across analogs?

Methodological Answer :

  • Lipophilicity assessment : Calculate logP values (e.g., using ChemDraw). High logP (>3) may reduce solubility and bioavailability .
  • Metabolic stability : Test microsomal stability (e.g., rat liver microsomes) to identify rapid degradation .
  • Target selectivity screening : Use kinase profiling panels to rule off-target effects .

Q. How to troubleshoot low yields in thiazole ring formation?

Methodological Answer :

  • Catalyst screening : Replace piperidine with morpholine or p-toluenesulfonic acid to enhance cyclization .
  • Temperature optimization : Increase reflux temperature (e.g., toluene, 110°C) for sluggish reactions .
  • Protecting groups : Temporarily protect reactive amines (e.g., Boc) to prevent side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.